5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one
Overview
Description
5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a brominated derivative of benzo[b]thiophene, which is a heterocyclic compound. The bromine atom in this compound is positioned at the 5th carbon of the benzo[b]thiophene ring system, which is a key structural feature influencing its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of brominated benzo[b]thiophene derivatives can be achieved through various methods. For instance, the bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one can yield different bromo-derivatives depending on the reaction conditions, such as the use of aqueous acetic acid or ether . The choice of solvent and reagents can lead to selective bromination at specific positions on the benzo[b]thiophene ring.
Molecular Structure Analysis
The molecular structure of brominated benzo[b]thiophene derivatives can be elucidated using techniques such as single crystal X-ray diffraction. This method provides conclusive evidence of the position of the bromine atom within the molecule, as well as the overall molecular conformation .
Chemical Reactions Analysis
Brominated benzo[b]thiophene compounds can undergo further chemical reactions, such as the Vilsmeier–Haack formylation, which involves the reaction with N-methylformanilide to yield formyl derivatives . These reactions can lead to a variety of products depending on the reaction conditions and the nature of the starting materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one and its derivatives can be characterized using spectroscopic methods such as 1H NMR and mass spectrometry. These techniques provide information on the molecular structure, including the electronic environment of the atoms and the molecular weight . The presence of the bromine atom significantly influences the electronic properties of the molecule, which can be studied through theoretical calculations and molecular simulations .
Scientific Research Applications
Bromination and Formylation
5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one, through its bromination and Vilsmeier–Haack formylation reactions, displays versatility in creating various derivatives. The bromination process leads to the formation of mono- and dibromo-derivatives, while the Vilsmeier–Haack reaction introduces formyl groups, facilitating the synthesis of compounds with potential applications in various fields, such as materials science or pharmaceuticals (Drewry & Scrowston, 1969).
Synthesis of Benzo[b]thiophene Derivatives
The compound serves as a starting material for synthesizing various substituted benzo[b]thiophene derivatives, showcasing its role in constructing complex molecular structures, potentially useful in organic electronics or medicinal chemistry (Datta & De, 1989).
Antibacterial Activity
Derivatives synthesized from 5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one have demonstrated antimicrobial properties, indicating its potential as a precursor in developing new antibacterial agents. This highlights its role in addressing the need for novel compounds in the fight against resistant bacterial strains (Tehranchian et al., 2005).
Synthesis of Thieno[2,3-g]indole System
The compound is instrumental in synthesizing the thieno[2,3-g]indole system, a structure of interest in pharmaceutical and organic materials research. This utility underscores its importance in constructing complex and biologically relevant heterocyclic systems (Datta & De, 1989).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of conjugated polymers, which are used in high-performance thin-film transistors .
Mode of Action
It is known that similar compounds can interact with electron-donating monomers to form donor-acceptor (d-a) conjugate polymers . These polymers can exhibit improved charge transport properties, which may be due to the π-extended structure of the compound .
Biochemical Pathways
It is known that similar compounds can influence the optical band gap and electrochemical properties of conjugated polymers .
Result of Action
Similar compounds have been shown to improve the performance of organic field-effect transistor (ofet) devices, indicating that they may have significant effects on charge transport properties .
properties
IUPAC Name |
5-bromo-6,7-dihydro-5H-1-benzothiophen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c9-6-1-2-7-5(8(6)10)3-4-11-7/h3-4,6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLQDFSWVMPYEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(=O)C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513602 | |
Record name | 5-Bromo-6,7-dihydro-1-benzothiophen-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one | |
CAS RN |
2513-49-7 | |
Record name | 5-Bromo-6,7-dihydro-1-benzothiophen-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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